molecular formula C24H21Cl2N3O3S B11439459 N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

Cat. No.: B11439459
M. Wt: 502.4 g/mol
InChI Key: TUWXCWVMXAVSAE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a complex organic compound that features a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions, often using chlorophenyl halides and appropriate nucleophiles.

    Attachment of the Propanamide Moiety: The final step involves the coupling of the thienopyrimidine core with the propanamide group, typically using amide bond formation reactions facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorophenyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-3-methoxybenzamide: A compound with a similar structure but different functional groups.

    N-[2-(4-bromophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide: A bromine-substituted analog.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is unique due to its specific combination of functional groups and the thienopyrimidine core. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H21Cl2N3O3S

Molecular Weight

502.4 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C24H21Cl2N3O3S/c25-18-6-4-16(5-7-18)8-11-27-21(30)9-12-28-23(31)22-20(10-13-33-22)29(24(28)32)15-17-2-1-3-19(26)14-17/h1-7,10,13-14H,8-9,11-12,15H2,(H,27,30)

InChI Key

TUWXCWVMXAVSAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

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